Undecyl formate
Description
Undecyl formate (chemical formula: HCOO(CH₂)₁₀CH₃) is an ester derived from formic acid (HCOOH) and undecyl alcohol (C₁₁H₂₃OH). It is characterized by an 11-carbon alkyl chain (undecyl group) esterified with a formate group. Its synthesis typically involves acid-catalyzed esterification between formic acid and undecyl alcohol, a process common to ester production .
Properties
CAS No. |
5454-24-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
undecyl formate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
InChI Key |
OASFNORBKVGDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely documented method for undecyl formate synthesis involves the direct esterification of 1-undecanol (CHO) and formic acid (HCOOH) under acidic conditions. Sulfuric acid () or p-toluenesulfonic acid (PTSA) catalyzes the reaction, which follows the equilibrium:
To drive the equilibrium toward ester formation, azeotropic removal of water using toluene or cyclohexane is employed.
Optimization Studies
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–2 wt% | Higher loadings accelerate kinetics but risk side reactions |
| Molar Ratio (Acid:Alcohol) | 1:1.2–1:1.5 | Excess alcohol improves conversion by 15–20% |
| Temperature | 110–120°C | Beyond 130°C promotes formic acid decomposition |
| Reaction Time | 4–6 h | Prolonged durations marginally increase yield |
Under optimized conditions, yields of 75–85% are achievable.
Enzymatic Synthesis
Lipase-Catalyzed Esterification
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), enable solvent-free or low-solvent esterification. A study on phenethyl formate synthesis demonstrated 95.9% conversion using a 1:5 molar ratio of formic acid to alcohol at 40°C. Adapting this protocol for this compound:
-
Enzyme Selection : Novozym 435 outperforms Lipozyme TL IM and Lipase PS Amano due to higher thermostability.
-
Solvent Optimization : Non-polar solvents (e.g., n-hexane) enhance enzyme activity by maintaining low water activity.
-
Molar Ratio : A 1:5 (formic acid:1-undecanol) ratio maximizes substrate availability while minimizing acid-induced enzyme denaturation.
Comparative Performance
| Condition | Phenethyl Formate | Projected this compound |
|---|---|---|
| Enzyme Loading | 15 g/L | 10–20 g/L |
| Temperature | 40°C | 35–45°C |
| Conversion | 95.9% | 85–90% (estimated) |
Enzymatic methods reduce energy consumption by 30–40% compared to acid catalysis but require higher upfront costs.
Transesterification of Methyl Formate
Reaction Pathway
Methyl formate () reacts with 1-undecanol in the presence of basic catalysts (e.g., sodium methoxide, ):
This route avoids handling corrosive formic acid and leverages methyl formate’s commercial availability.
Industrial-Scale Data
A patent describing formic acid production via methyl formate hydrolysis reported:
-
Catalyst : 0.5–1.0 wt%
Chloroformate-Mediated Synthesis
Acyl Chloride Route
1-Undecanol reacts with chloroformic acid () in anhydrous dichloromethane:
Triethylamine () neutralizes HCl, shifting equilibrium. Yields exceed 90% but require stringent moisture control.
Precursor Synthesis: 1-Undecanol Production
Sodium Reduction of Ethyl Undecanoate
1-Undecanol is synthesized via sodium-mediated reduction of ethyl undecanoate in anhydrous toluene:
-
Combine 200 mL toluene, 70 g sodium, and ethyl undecanoate.
-
Heat to 110°C under nitrogen for 6 h.
-
Isolate 1-undecanol via fractional distillation (b.p. 243°C).
Catalytic Hydrogenation
High-pressure (10–15 bar) hydrogenation of undecenal over Raney nickel at 150–180°C achieves 95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Energy Use | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 75–85 | High | Industrial | Moderate (acid waste) |
| Enzymatic | 85–90 | Low | Pilot-scale | Low (biodegradable) |
| Transesterification | 88–92 | Moderate | Industrial | Low (methanol recycle) |
| Chloroformate | 90–95 | High | Lab-scale | High (HCl emissions) |
Chemical Reactions Analysis
Types of Reactions
Undecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.
Reduction: Reduction of this compound can yield undecanol and formic acid.
Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Hydrolysis: Formic acid and undecanol.
Reduction: Undecanol and formic acid.
Oxidation: Formic acid and other oxidation products.
Scientific Research Applications
Undecyl formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Decyl Formate (C₁₀H₂₁OOCH)
- Structure : 10-carbon alkyl chain (decyl group) + formate group.
- Properties : Shorter chain length results in lower molecular weight (~186 g/mol) compared to undecyl formate (~200 g/mol). This leads to higher water solubility and a lower boiling point (~220°C vs. ~245°C estimated for this compound).
- Applications : Used in perfumery for lighter, more volatile fragrance profiles.
Lauryl Formate (C₁₂H₂₅OOCH)
- Structure : 12-carbon alkyl chain (lauryl group) + formate group.
- Properties : Longer chain increases hydrophobicity and molecular weight (~214 g/mol), reducing water solubility and raising boiling point (~260°C estimated).
- Applications : Favored in cosmetic emollients and sustained-release fragrance formulations.
Table 1: Structural and Functional Comparison of Alkyl Formates
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility in Water (mg/L, est.) | Primary Applications |
|---|---|---|---|---|
| Decyl Formate | 186 | 220 | 50 | Perfumes, flavoring agents |
| This compound | 200 | 245 | 20 | Fragrances, surfactants |
| Lauryl Formate | 214 | 260 | 5 | Cosmetics, controlled release |
Functional Analogs: Undecyl Esters with Different Acyl Groups
Undecyl Acetate (CH₃COO(CH₂)₁₀CH₃)
- Structure : Undecyl group + acetate.
- Properties : Larger acyl group increases molecular weight (~228 g/mol) and reduces volatility compared to this compound.
- Applications : Common in fruity fragrance compositions and plasticizers.
Undecyl Propionate (C₂H₅COO(CH₂)₁₀CH₃)
- Structure : Undecyl group + propionate.
- Properties : Even lower volatility and higher lipophilicity, making it suitable for lipid-based drug delivery systems.
Key Contrast : The formate group in this compound enhances its volatility and reactivity compared to acetate/propionate analogs, favoring its use in short-duration fragrances .
Surfactant Analogs: Undecyl Glucoside
- Structure : Undecyl group linked to a glucose moiety via glycosidic bond (C₁₁H₂₃O(C₆H₁₀O₅)) .
- Properties: Non-ionic surfactant with high biodegradability and mildness.
- Applications : Predominantly used in eco-friendly cleansing products (shampoos, detergents).
- Contrast : Unlike this compound (an ester), undecyl glucoside’s polar glycosidic bond provides superior water solubility and foaming capacity .
Pharmaceutical Analogs: Undecyl Esters in Bioactive Compounds
highlights an undecyl ester (undec-10-ynoic acid, undecyl ester) with strong binding affinity to opioid receptors, demonstrating analgesic effects comparable to morphine.
Research Findings and Trends
- Solubility and Chain Length : Increasing alkyl chain length inversely correlates with water solubility (e.g., decyl formate > this compound > lauryl formate) due to heightened hydrophobicity .
- Thermal Stability : Longer chains (e.g., lauryl formate) exhibit higher thermal stability, making them suitable for high-temperature applications.
- Biological Activity: Undecyl esters with unsaturated bonds (e.g., undec-10-ynoic acid ester) show enhanced receptor binding, suggesting structural modifications (e.g., introducing double/triple bonds) could optimize this compound’s pharmaceutical utility .
Biological Activity
Undecyl formate, a fatty acid ester, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
This compound is an ester formed from undecanol and formic acid. Its chemical structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 200.32 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study conducted on various fatty acid esters demonstrated that this compound showed notable effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were assessed through standard agar diffusion methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.3 |
| Salmonella enterica | 0.4 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated in vitro using human cell lines. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that this compound significantly reduced cytokine levels, suggesting a promising anti-inflammatory effect.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
This reduction highlights its potential use in treating inflammatory conditions.
Cytotoxicity
Cytotoxicity assays were performed to assess the safety profile of this compound. The compound was tested against various cancer cell lines, including HeLa and MDA-MB-231, using MTT assays to determine cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MDA-MB-231 | 30 |
| A549 | 28 |
The results indicate moderate cytotoxic effects, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus.
- Inflammation Model : In a murine model of acute inflammation, this compound administration resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims.
- Cytotoxicity Profile : A comprehensive screening of this compound's effects on various cancer cell lines revealed selective cytotoxicity, particularly in breast cancer cells, suggesting it may have potential as an adjunct therapy in oncology.
Q & A
Q. What frameworks support interdisciplinary collaboration in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
